molecular formula C21H32O2 B1676431 Methyl abietate CAS No. 127-25-3

Methyl abietate

Cat. No.: B1676431
CAS No.: 127-25-3
M. Wt: 316.5 g/mol
InChI Key: OVXRPXGVKBHGQO-UYWIDEMCSA-N
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Description

Methyl abietate is a natural product found in Picea glehnii, Picea abies, and other organisms . It has a molecular formula of C21H32O2 and a molecular weight of 316.5 g/mol .


Synthesis Analysis

This compound can be synthesized from abietic acid through esterification . A series of C18-oxygenated derivatives of abietic acid were synthesized and evaluated for their cytotoxic, antimycotic, and antiviral activities .


Molecular Structure Analysis

The IUPAC name of this compound is methyl (1R,4aR,4bR,10aR)-1,4a-dimethyl-7-propan-2-yl-2,3,4,4b,5,6,10,10a-octahydrophenanthrene-1-carboxylate . The structure of this compound is also available as a 2D Mol file .


Chemical Reactions Analysis

The oxidation of this compound on the sorbents Al2O3 and SiO2 containing potassium permanganate has been studied . It has been shown that compounds of the dehydroabietane series, stereoisomeric mono- and diepoxides of this compound, and the products of their transformation on the sorbents are formed under the selected conditions .


Physical and Chemical Properties Analysis

This compound is a colourless to yellow, almost odourless, thick liquid . It is insoluble in water and has a molecular weight of 316.48 .

Scientific Research Applications

Environmental Health and Chemical Exposure

Research has explored the impact of environmental exposures on human health, particularly through the lens of epigenetics. Epigenetic mechanisms, like DNA methylation, play a crucial role in how environmental factors can influence gene expression without altering the DNA sequence. Chemicals such as heavy metals and pollutants have been shown to induce epigenetic changes, leading to various health issues, including neurodegenerative disorders and cancer. Studies emphasize the need for continued exploration into how environmental chemicals, potentially including compounds like Methyl abietate, impact human health through epigenetic alterations (Baccarelli & Bollati, 2009).

Therapeutic Applications of Related Compounds

In medical research, compounds with specific biochemical properties are often studied for their therapeutic potential. For instance, Methylene Blue, a compound with some similarities in application and chemical structure to this compound, has been utilized for its unique properties in treating methemoglobinemia and as a dye in medical procedures. Its role has expanded into clinical trials exploring its potential in enhancing memory and neuroprotection, highlighting how compounds with specific chemical properties can be repurposed for diverse therapeutic applications (Cwalinski et al., 2020).

Environmental Applications

The study of low-cost adsorbents, including various agricultural wastes and industrial by-products, for removing pollutants like dyes from wastewater illustrates the broader environmental applications of chemical research. This area of study underscores the importance of developing sustainable and efficient methods for pollution control, potentially relevant to the applications of compounds like this compound in environmental remediation efforts (Rafatullah et al., 2010).

Safety and Hazards

Methyl abietate is a skin irritant and may cause allergy or asthma symptoms or breathing difficulties if inhaled . It is slightly toxic and is a combustible liquid when exposed to heat or flame .

Biochemical Analysis

Biochemical Properties

Methyl abietate plays a crucial role in biochemical reactions, particularly in its interactions with enzymes and proteins. It has been observed to interact with enzymes involved in lipid metabolism, such as lipases, which catalyze the hydrolysis of ester bonds . Additionally, this compound has been shown to exhibit antioxidant properties, interacting with biomolecules to inhibit lipid peroxidation and foam cell formation in macrophages . These interactions suggest that this compound may have potential therapeutic applications in preventing oxidative stress-related diseases.

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can modulate the activity of dendritic cells, which are key players in the immune response . It has also been found to decrease conjugated diene levels and foam cell formation induced by oxidized low-density lipoprotein (ox-LDL) in macrophages . These effects indicate that this compound may play a role in regulating immune responses and preventing atherosclerosis.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules and its ability to modulate enzyme activity. This compound has been shown to inhibit the activity of certain enzymes involved in oxidative stress pathways, thereby reducing the formation of reactive oxygen species (ROS) . Additionally, it can influence gene expression by modulating transcription factors and signaling pathways, leading to changes in cellular metabolism and function . These molecular interactions highlight the potential of this compound as a therapeutic agent in managing oxidative stress and inflammation.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under controlled conditions, but its degradation can occur when exposed to certain environmental factors . Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in reducing oxidative stress and inflammation . These findings suggest that this compound may have potential as a long-term therapeutic agent.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound has been found to exhibit beneficial effects, such as reducing oxidative stress and modulating immune responses . At higher doses, it may cause toxic or adverse effects, including skin and eye irritation . These dosage-dependent effects highlight the importance of determining the optimal therapeutic dose for potential clinical applications.

Metabolic Pathways

This compound is involved in various metabolic pathways, particularly those related to lipid metabolism. It interacts with enzymes such as lipases, which catalyze the hydrolysis of ester bonds, leading to the release of fatty acids . Additionally, this compound can influence metabolic flux and metabolite levels by modulating the activity of key enzymes involved in oxidative stress pathways . These interactions suggest that this compound may play a role in regulating lipid metabolism and preventing oxidative damage.

Transport and Distribution

This compound is transported and distributed within cells and tissues through interactions with transporters and binding proteins. It has been observed to accumulate in certain cellular compartments, such as the endoplasmic reticulum and mitochondria . These interactions facilitate the localization and accumulation of this compound, allowing it to exert its effects on cellular processes. Additionally, this compound can influence its own transport and distribution by modulating the activity of transporters and binding proteins .

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. It has been found to localize to specific compartments, such as the endoplasmic reticulum and mitochondria, where it can interact with key enzymes and biomolecules . These interactions are facilitated by targeting signals and post-translational modifications that direct this compound to specific subcellular compartments . The subcellular localization of this compound is essential for its ability to modulate cellular processes and exert its therapeutic effects.

Properties

IUPAC Name

methyl (1R,4aR,4bR,10aR)-1,4a-dimethyl-7-propan-2-yl-2,3,4,4b,5,6,10,10a-octahydrophenanthrene-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H32O2/c1-14(2)15-7-9-17-16(13-15)8-10-18-20(17,3)11-6-12-21(18,4)19(22)23-5/h8,13-14,17-18H,6-7,9-12H2,1-5H3/t17-,18+,20+,21+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVXRPXGVKBHGQO-UYWIDEMCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC2=CCC3C(C2CC1)(CCCC3(C)C(=O)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C1=CC2=CC[C@@H]3[C@@]([C@H]2CC1)(CCC[C@@]3(C)C(=O)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H32O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9048190
Record name Methyl abietate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

316.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

127-25-3
Record name Methyl abietate
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Record name Methyl abietate
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Record name METHYL ABIETATE
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Record name 1-Phenanthrenecarboxylic acid, 1,2,3,4,4a,4b,5,6,10,10a-decahydro-1,4a-dimethyl-7-(1-methylethyl)-, methyl ester, (1R,4aR,4bR,10aR)-
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Record name Methyl abietate
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Record name Methyl abietate
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Record name METHYL ABIETATE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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